molecular formula C11H6ClF3N2O B1319158 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 161611-26-3

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B1319158
CAS No.: 161611-26-3
M. Wt: 274.62 g/mol
InChI Key: UPHGIDBRTYXLEH-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative . It has a molecular formula of C11H6ClF3N2O and an average mass of 274.626 Da .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-chloro-4-iodopyridine . In one study, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000–400cm-1 and 3500–100cm-1 respectively. 13C and 1H NMR chemical shifts were calculated by using the gauge-independent atomic orbital (GIAO) method .


Chemical Reactions Analysis

The major use of this compound derivatives is in the protection of crops from pests . It may also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .


Physical and Chemical Properties Analysis

This compound has a density of 1.513 g/mL at 25 °C and a refractive index of n20/D 1.447 (lit.) . It has a boiling point of 60 °C/10 mmHg (lit.) .

Scientific Research Applications

Synthesis and Optimization

  • Synthesis Methods : Various methods for synthesizing derivatives of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine have been explored, focusing on improving yield and efficiency. For instance, Kou & Yang (2022) and Zhang et al. (2019) have developed rapid synthesis methods for specific derivatives, emphasizing the importance of these compounds as intermediates in anticancer drugs (Kou & Yang, 2022); (Zhang, Zhou, Gu, & Xu, 2019).

  • Optimization of Synthetic Methods : Researchers have optimized synthetic methods for these compounds, aiming to achieve higher yields and better efficiency. Zhou et al. (2019) demonstrated an optimized synthetic method with a total yield of 42.4% (Zhou, Wang, Xiao, Yang, & Xu, 2019).

Pharmacological Applications

  • Anticancer Properties : These compounds are identified as important intermediates in small molecule anticancer drugs, indicating their potential role in cancer therapy. This is evident in studies like Kou & Yang (2022) and Zhang et al. (2019) (Kou & Yang, 2022); (Zhang, Zhou, Gu, & Xu, 2019).

  • Anticonvulsant Activities : Studies have shown that certain derivatives exhibit anticonvulsant activities. Wang et al. (2015) demonstrated this with their synthesis of 5-alkoxythieno derivatives, which showed promising results in anticonvulsant tests (Wang, Piao, Zhang, & Quan, 2015).

Chemical Structure and Interaction Analysis

  • Crystal Structure and Interaction : The crystal structure and interaction with other molecules like DNA have been studied, as seen in Zhang et al. (2013), providing insights into the chemical properties and potential applications of these compounds (Zhang, Huang, Cai, Xu, & Sun, 2013).

  • Potential in Nonlinear Optics and Drug Development : Research by Khan et al. (2020) indicated potential applications in nonlinear optics and as therapeutic drugs, emphasizing the versatility of these compounds (Khan, Khalid, Adeel, Khan, Khan, Ahmad, Ali, & Akram, 2020).

Safety and Hazards

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Currently, more than 20 new 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions can provide insights into the behavior of pyrimidine derivatives in biological membranes and their potential as therapeutic agents.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound proteins and receptors . Additionally, its impact on gene expression can lead to changes in the production of key proteins involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, the compound’s interaction with IAM chromatographic stationary phases suggests that it may influence the activity of enzymes involved in lipid metabolism . These binding interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes involved in lipid metabolism, for example, can influence the production and breakdown of lipids within cells . These interactions can have downstream effects on cellular energy production and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-16-5-4-9(17-10)18-8-3-1-2-7(6-8)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHGIDBRTYXLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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